molecular formula C6H5BrO2 B077559 3-Bromocatechol CAS No. 14381-51-2

3-Bromocatechol

Cat. No. B077559
CAS RN: 14381-51-2
M. Wt: 189.01 g/mol
InChI Key: JPBDMIWPTFDFEU-UHFFFAOYSA-N
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Description

3-Bromocatechol is a brominated derivative of catechol, a naturally occurring phenol. Its molecular structure involves the substitution of a bromine atom on the catechol molecule.

Synthesis Analysis

3-Bromocatechol and related brominated organic compounds are typically synthesized through reactions involving bromine or bromo-organic compounds. The process of bromination is crucial in organic synthesis, often involving various brominating agents and molecular transformations (Saikia, Borah, & Phukan, 2016).

Molecular Structure Analysis

The molecular structure of 3-Bromocatechol, like its analogs, can be determined using techniques such as X-ray diffraction. Structural analysis often involves comparing experimental data with optimized computational models. Molecular structures are influenced by intramolecular interactions and can form complex supramolecular architectures (Varughese & Pedireddi, 2006).

Chemical Reactions and Properties

Bromo compounds, including 3-Bromocatechol, are known for their reactivity in various organic transformations. These reactions include bromination, cohalogenation, oxidation, cyclization, ring-opening reactions, substitution, and rearrangement. The presence of the bromo group significantly influences these chemical reactions (Saikia, Borah, & Phukan, 2016).

Physical Properties Analysis

The physical properties of 3-Bromocatechol, including its crystal structure, can be analyzed through various spectroscopic methods and single-crystal X-ray diffraction. These studies provide insights into the compound's stability, intramolecular interactions, and overall conformation (Sergienko, Abramenko, & Gorbunova, 2019).

Chemical Properties Analysis

The chemical properties of 3-Bromocatechol are characterized by its electron-transfer properties, reactivity sites, and potential for forming various chemical bonds. The presence of the bromo group affects its electronic properties, influencing its reactivity in different organic synthesis processes (Saikia, Borah, & Phukan, 2016).

Scientific Research Applications

Pharmaceutical and Agrochemicals Intermediate

  • Scientific Field : Pharmaceutical and Agrochemical Research
  • Application Summary : 3-Bromocatechol is used as an intermediate in the synthesis of various drugs and agrochemicals .
  • Methods of Application : While the specific methods of application can vary depending on the final product being synthesized, intermediates like 3-Bromocatechol are typically used in chemical reactions under controlled conditions. The compound is soluble in organic solvents, which suggests it may be used in solution-based reactions .
  • Results or Outcomes : The specific outcomes would depend on the particular drug or agrochemical being synthesized. As an intermediate, 3-Bromocatechol would be transformed into another compound as part of the synthesis process .

Electrophilic Bromination

  • Scientific Field : Organic Chemistry

Pharmaceutical and Agrochemicals Intermediate

  • Scientific Field : Pharmaceutical and Agrochemical Research
  • Application Summary : 3-Bromocatechol is used as an intermediate in the synthesis of various drugs and agrochemicals .
  • Methods of Application : While the specific methods of application can vary depending on the final product being synthesized, intermediates like 3-Bromocatechol are typically used in chemical reactions under controlled conditions. The compound is soluble in organic solvents, which suggests it may be used in solution-based reactions .
  • Results or Outcomes : The specific outcomes would depend on the particular drug or agrochemical being synthesized. As an intermediate, 3-Bromocatechol would be transformed into another compound as part of the synthesis process .

Electrophilic Bromination

  • Scientific Field : Organic Chemistry
  • Application Summary : 3-Bromocatechol can be produced through electrophilic bromination, a type of chemical reaction where an electron-rich species (the nucleophile) reacts with an electron-poor species (the electrophile) .
  • Methods of Application : In the study referenced, bromination was performed in continuous flow, with the hazardous Br2 or KOBr generated in situ by reacting an oxidant (NaOCl) with HBr or KBr, respectively . This was directly coupled to the bromination reaction and a quench of residual bromine .
  • Results or Outcomes : The protocol demonstrated polybromination of both alkenes and aromatic substrates in a wide variety of solvents, with yields ranging from 78% to 99% .

Safety And Hazards

3-Bromocatechol can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Therefore, it is recommended to handle this chemical with care, using protective clothing and working in a well-ventilated area .

properties

IUPAC Name

3-bromobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO2/c7-4-2-1-3-5(8)6(4)9/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBDMIWPTFDFEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00162556
Record name 1,2-Benzenediol, 3-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromocatechol

CAS RN

14381-51-2
Record name 1,2-Benzenediol, 3-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014381512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenediol, 3-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromobenzene-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 2,3-dimethoxy-bromobenzene (8.2 g, 0.45 moles) in 50 mL of toluene was added AlCl3 (22.1 g, 0.178 moles). The reaction mixture was refluxed for 3 hours, cooled, poured into 800 mL of water, and extracted with 800 mL of ether. The ether extracts were dried over magnesium sulfate, filter and the solvent removed under reduced pressure. The residue was chromatographed on silica gel, eluted with methylene chloride and the fraction were combined and evaporated under reduced pressure to yield 2,3-dihydroxy-bromobenzene (6.1 g, 73% yield).
Quantity
8.2 g
Type
reactant
Reaction Step One
Name
Quantity
22.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
ZJ Xu, JC Spain, NY Zhou, T Li - Applied and Environmental …, 2022 - Am Soc Microbiol
… (4) The biotransformation product of 3BNB; (5) authentic 4-bromocatechol; (6) authentic 3-bromocatechol. Panel C: identification of the products from 3FNB. (7) The biotransformation …
Number of citations: 4 journals.asm.org
L Wang, YZ Gao, H Zhao, Y Xu, NY Zhou - International Biodeterioration & …, 2019 - Elsevier
… was confirmed by Liquid Chromatograph-Mass Spectrometer (LC-MS), in comparison with authentic 3-bromocatechol. These results demonstrated that the cnb cluster of Pseudomonas …
Number of citations: 16 www.sciencedirect.com
UM Reinscheid, MP Bauer, R Müller - Biodegradation, 1996 - Springer
… 2-Chlorophenol, 2-bromophenol, 3bromophenol and 2-fluorophenol were transformed under resting cell conditions at 60 C to 3-ehlorocatechol, 3bromocatechol, 4-bromocatechol and 3…
Number of citations: 26 link.springer.com
TE Machonkin, AE Doerner - Biochemistry, 2011 - ACS Publications
… In contrast, 3-bromocatechol showed a much larger … of 3-bromocatechol were 40 ± 20 μM and 0.04 ± 0.01 s –1 , respectively. This is consistent with a model in which 3-bromocatechol …
Number of citations: 35 pubs.acs.org
VP Bui, TV Hansen, Y Stenstrøm, T Hudlicky - Green Chemistry, 2000 - pubs.rsc.org
… Our goal was to explore the practical preparation of (especially) 3-bromocatechol (8) and other … In the case of 3-bromocatechol (8), the substrate (bromobenzene) was added at a rate of …
Number of citations: 35 pubs.rsc.org
Y Ji, S Islam, H Cui, GV Dhoke, MD Davari… - Catalysis Science & …, 2020 - pubs.rsc.org
… the final variant ASTB-OM2 (Q191Y/Y218W/L225V) were improved for all six investigated catechols when compared to ASTB-WT (eg, 13.6-fold improvement of k cat for 3-bromocatechol…
Number of citations: 6 pubs.rsc.org
TV Hansen, Y Stenstrøm - Green Chemistry, 2000 - academia.edu
… Our goal was to explore the practical preparation of (especially) 3-bromocatechol (8) and other … In the case of 3-bromocatechol (8), the substrate (bromobenzene) was added at a rate of …
Number of citations: 0 www.academia.edu
E Armano, A Giraudo, M Pallavicini, C Bolchi - Molbank, 2023 - mdpi.com
… 8-bromo-1,4-benzodioxane-2-carboxylate were easily prepared by a combination of equimolar amounts of commercially available methyl 2,3-dibromopropionate and 3-bromocatechol …
Number of citations: 2 www.mdpi.com
FK Higson, DD Focht - Applied and environmental microbiology, 1990 - Am Soc Microbiol
… The mass spectrum of 3-bromocatechol is presented in Fig. 2. 2-BBZA failed to oxidize 3-hydroxybenzoate (3-H13) at a significant rate, yet at a high concentration, the compound …
Number of citations: 46 journals.asm.org
SS Lau, TJ Monks, JR Gillette - Journal of Pharmacology and Experimental …, 1984 - Citeseer
2-Bromohydroquinone was identified as a metabolite of both bromobenzene and o-bromophenol in the rat in vivo and in vitro. Identification was based on high-pressure liquid …
Number of citations: 77 citeseerx.ist.psu.edu

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